1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene

Medicinal Chemistry Organic Synthesis Fluorine Chemistry

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene (also known as α-Tosyl-(2,3-difluorobenzyl)isocyanide) is a halogenated tosylmethyl isocyanide (TosMIC) derivative featuring a 2,3-difluorophenyl substitution pattern. The compound combines the synthetic versatility of the isocyanide and tosyl functional groups—enabling participation in cycloadditions, nucleophilic substitutions, and base-induced heterocycle formations—with the electron-withdrawing and metabolic-modulating effects of ortho-difluoro substitution.

Molecular Formula C15H11F2NO2S
Molecular Weight 307.3 g/mol
CAS No. 660431-67-4
Cat. No. B1393332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene
CAS660431-67-4
Molecular FormulaC15H11F2NO2S
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C(=CC=C2)F)F)[N+]#[C-]
InChIInChI=1S/C15H11F2NO2S/c1-10-6-8-11(9-7-10)21(19,20)15(18-2)12-4-3-5-13(16)14(12)17/h3-9,15H,1H3
InChIKeyWGVYWHBARPHMBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene (CAS 660431-67-4): A Distinct ortho-Difluorophenyl TosMIC Building Block for Cyclization Chemistry


1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene (also known as α-Tosyl-(2,3-difluorobenzyl)isocyanide) is a halogenated tosylmethyl isocyanide (TosMIC) derivative featuring a 2,3-difluorophenyl substitution pattern . The compound combines the synthetic versatility of the isocyanide and tosyl functional groups—enabling participation in cycloadditions, nucleophilic substitutions, and base-induced heterocycle formations—with the electron-withdrawing and metabolic-modulating effects of ortho-difluoro substitution . Commercial availability at defined purity grades (typically 95–97%) supports its use as a research building block in medicinal chemistry and organic synthesis programs .

Why Direct Substitution with 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene Isomers or Mono-Fluoro Analogs Is Not Chemically Neutral


Within the class of fluorinated tosylmethyl isocyanides, even small changes in fluorine substitution pattern produce non-negligible differences in electronic distribution and steric environment that can alter reaction outcomes. The 2,3-difluoro orientation places two strongly electron-withdrawing fluorine atoms in adjacent positions on the aromatic ring, creating a unique dipole and ortho-steric profile relative to 2,4- (CAS 660431-66-3) , 3,4- (CAS 321345-37-3) , and 2,5-difluoro (CAS 668981-01-9) [1] isomers. Mono-fluoro analogs (e.g., CAS 660431-65-2) differ in both electronic properties and molecular weight (~289 vs. ~307 g/mol), making them inappropriate substitutes in weight-sensitive or SAR-driven synthetic sequences. Consequently, selecting the precise 2,3-difluoro regioisomer is critical for maintaining reaction consistency and ensuring target compound identity in applications ranging from medicinal chemistry library synthesis to process development.

Quantitative Differentiation Evidence for 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene (CAS 660431-67-4) Relative to Closest Comparators


Regioisomeric Fluorine Substitution Pattern: Ortho-2,3-Difluoro vs. Alternative Difluoro Isomers

The target compound bears fluorine atoms at the 1- and 2-positions of the phenyl ring (2,3-difluoro substitution). This ortho-difluoro pattern differs from the 2,4-difluoro (CAS 660431-66-3), 3,4-difluoro (CAS 321345-37-3), and 2,5-difluoro (CAS 668981-01-9) isomers. Adjacent fluorine atoms create a distinct local dipole and ortho-steric constraint that can influence both the reactivity of the isocyanide center and the conformational preferences of the benzyl group in subsequent cyclization or coupling reactions [1]. The 2,3-substitution pattern is unique among the commercially available difluoro α-tosylbenzyl isocyanide isomers and may impart different regioselectivity outcomes in metal-catalyzed or base-mediated transformations.

Medicinal Chemistry Organic Synthesis Fluorine Chemistry

Molecular Weight Differentiation from Mono-Fluorinated TosMIC Analogs

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene has a molecular weight of 307.32 g/mol , which is approximately 18.02 g/mol greater than mono-fluorinated analogs such as 1-fluoro-2-(isocyano(tosyl)methyl)benzene (MW = 289.3 g/mol) . This mass difference, corresponding to the addition of a second fluorine atom, is analytically significant for LC-MS and GC-MS monitoring in reaction progress tracking and purity assessment. The higher mass also affects molar quantities in stoichiometric calculations.

Analytical Chemistry Mass Spectrometry Building Block Selection

Purity Specification and Analytical Documentation Availability

The target compound is commercially available from multiple suppliers at specified purities of 95% or higher, with some vendors offering 97% (min., HPLC) grade [1]. Importantly, suppliers such as Bidepharm provide batch-specific QC documentation including NMR, HPLC, and GC data for this exact CAS , whereas some alternative difluoro isomers may lack equivalent certified analytical support from the same vendor base. The availability of standardized analytical data reduces the burden of in-house characterization for procurement and compliance purposes.

Quality Control Procurement Analytical Chemistry

Electronic Properties and Lipophilicity (XLogP3-AA) Comparison to Representative Analogs

The 2,3-difluoro substitution pattern imparts a computed XLogP3-AA lipophilicity value that differs from other difluoro isomers. While direct experimental logP data for the target compound is not available in the public domain, the 2,4-difluoro isomer (CAS 660431-66-3) has a PubChem-computed XLogP3-AA of 3.2 [1]. The ortho-fluorine arrangement in the target compound is expected to produce a slightly different lipophilicity profile due to altered dipole orientation and reduced solvent-accessible surface area, though the magnitude of difference cannot be precisely quantified without head-to-head measurement. Fluorination pattern-dependent logP variation is a well-established class-level phenomenon in medicinal chemistry, and even sub-unit logP differences can affect permeability and metabolic stability in biological assays .

Computational Chemistry Drug Design ADME Prediction

Unique CAS Registry and MDL Identifier for Unambiguous Procurement

1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene is assigned the unique CAS registry number 660431-67-4 and MDL number MFCD11519215 . These identifiers are distinct from all other difluoro α-tosylbenzyl isocyanide isomers, including CAS 660431-66-3 (MDL MFCD07390260) [1], CAS 321345-37-3 (MDL MFCD11519214) , and CAS 668981-01-9 (MDL MFCD07390256) [2]. This one-to-one correspondence between chemical identity and registry number ensures precise ordering, eliminates ambiguity in inventory management systems, and supports accurate safety data sheet (SDS) and certificate of analysis (CoA) tracking.

Chemical Inventory Management Procurement Regulatory Compliance

Defined Research and Industrial Applications for 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene (CAS 660431-67-4)


Regioselective Heterocycle Synthesis Requiring ortho-Difluoro Substitution

The 2,3-difluoro substitution pattern on the aromatic ring of this TosMIC derivative can direct regioselectivity in cycloaddition reactions—such as those forming imidazoles, oxazoles, or pyrroles—by altering the electronic environment around the reactive isocyanide carbon. Procurement of this specific regioisomer (CAS 660431-67-4) is essential when synthetic protocols have been optimized for the 2,3-difluoro topology, as substitution with a 2,4- or 3,4-difluoro isomer may yield different product distributions or reduced yields [1].

Medicinal Chemistry SAR Studies Involving Fluorinated TosMIC Building Blocks

In structure-activity relationship (SAR) campaigns, the 2,3-difluorophenyl group serves as a metabolically stabilized, electron-deficient aromatic moiety that can influence target binding affinity and ADME properties. The compound's unique CAS (660431-67-4) and documented purity profile (≥95%) ensure that synthesized analogs are correctly attributed to the intended fluorine substitution pattern, preventing erroneous SAR conclusions that could arise from mis-ordered or mis-identified isomers.

Analytical Method Development and Quality Control for Fluorinated TosMIC Derivatives

The distinct molecular weight (307.32 g/mol) and unique chromatographic retention characteristics of this 2,3-difluoro isomer relative to its mono-fluoro (Δ ≈ 18 g/mol) and alternative difluoro analogs make it suitable for use as a reference standard in LC-MS and HPLC method development. Batch-specific NMR, HPLC, and GC data from vendors such as Bidepharm further support its application in analytical qualification workflows and purity assessment of synthesized derivatives.

Precision Procurement and Inventory Management in Multi-Project Synthesis Facilities

For core facilities or CROs managing multiple fluorinated TosMIC building blocks, the unambiguous CAS (660431-67-4) and MDL (MFCD11519215) identifiers [2] are critical for accurate ordering, barcode tracking, and SDS/GHS compliance. The compound's defined purity specification (95–97%) and availability of QC documentation [3] streamline internal quality assurance processes and reduce the risk of cross-contamination or misidentification in shared chemical inventory systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.